molecular formula C21H25N7O B6473691 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640978-95-4

2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6473691
CAS No.: 2640978-95-4
M. Wt: 391.5 g/mol
InChI Key: FKPNBQRNDBUSHG-UHFFFAOYSA-N
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Description

The compound 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a fused pyrano[4,3-b]pyridine core substituted with a piperazine-linked pyrimidine group bearing a pyrrolidine moiety and a terminal carbonitrile group. This structure combines multiple heterocyclic systems, which are often associated with enhanced bioactivity, solubility, and binding specificity in medicinal chemistry .

Properties

IUPAC Name

2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c22-14-16-13-17-15-29-12-4-18(17)24-20(16)27-8-10-28(11-9-27)21-23-5-3-19(25-21)26-6-1-2-7-26/h3,5,13H,1-2,4,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNBQRNDBUSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure Variations

Pyrano[4,3-b]pyridine vs. Pyrano[3,4-c]pyridine

A structurally related compound, 3,3-dimethyl-8-piperidin-1-yl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (), shares the pyrano-pyridine core but differs in ring fusion ([3,4-c] vs. [4,3-b]). The thioxo group in the analog may enhance hydrogen bonding compared to the carbonitrile group in the target compound .

Pyrano-pyridine vs. Pyridine Derivatives

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () replaces the fused pyrano-pyridine core with a simpler pyridine ring. This simplification reduces molecular complexity but may compromise rigidity and π-π stacking interactions critical for target binding .

Substituent Analysis

Piperazine-Linked Pyrimidine Moieties

The target compound’s piperazine-pyrimidine-pyrrolidine substituent is analogous to 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (), differing only in the pyrimidine substituent (pyrrolidin-1-yl vs. methoxy).

Carbonitrile vs. Thiazole Substitution

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () replaces the pyrano-pyridine core with a thiazole-pyrimidine system. The carbonitrile group in both compounds may enhance electrophilicity, but the thiazole’s sulfur atom could introduce distinct redox properties .

Nucleophilic Substitution Reactions

Such reactions highlight the piperazine ring’s versatility in functionalization .

Solvent Effects on Yield

demonstrates that solvent choice (e.g., methanol vs. acetonitrile) significantly impacts yields in pyrano-pyrimidinone syntheses. This suggests that the target compound’s synthesis may similarly require optimized solvent conditions to maximize efficiency .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound (Methoxy) Compound (Pyridine Core)
Molecular Weight ~450–470 g/mol ~430–450 g/mol ~400–420 g/mol
LogP Moderate (pyrrolidine basicity) Higher (methoxy hydrophobicity) Lower (simpler core)
Solubility Improved (piperazine + pyrrolidine) Moderate (methoxy) Reduced (chlorine substituent)
Metabolic Stability High (rigid core + basic N) Moderate Variable (dependent on substituents)

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